molecular formula C15H26Cl2N2O3 B136097 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine CAS No. 53960-20-6

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B136097
CAS No.: 53960-20-6
M. Wt: 353.3 g/mol
InChI Key: PXMIANPUSWGLQA-UHFFFAOYSA-N
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Description

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group and a 2,3,4-trimethoxyphenylmethyl group

Scientific Research Applications

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has diverse applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and cardiovascular diseases.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets, including enzymes and receptors.

    Pharmacological Research: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.

Preparation Methods

The synthesis of 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzyl chloride and 1-methylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the aromatic ring can be substituted with different functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperidine: This compound has a similar structure but contains a piperidine ring instead of a piperazine ring.

    1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]morpholine: This compound contains a morpholine ring instead of a piperazine ring.

    1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]pyrrolidine: This compound contains a pyrrolidine ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, which may differ from those of its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves the reaction of 1-methylpiperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the final product.", "Starting Materials": ["1-methylpiperazine", "2,3,4-trimethoxybenzyl chloride", "potassium carbonate", "lithium aluminum hydride"], "Reaction": ["Step 1: Dissolve 1-methylpiperazine in anhydrous dichloromethane", "Step 2: Add potassium carbonate to the solution and stir for 30 minutes", "Step 3: Add 2,3,4-trimethoxybenzyl chloride to the solution and stir for 24 hours", "Step 4: Filter the reaction mixture and concentrate the filtrate", "Step 5: Dissolve the resulting intermediate in anhydrous ether", "Step 6: Add lithium aluminum hydride to the solution and stir for 2 hours", "Step 7: Quench the reaction by adding water slowly", "Step 8: Extract the product with dichloromethane", "Step 9: Concentrate the organic layer to obtain the final product."] }

CAS No.

53960-20-6

Molecular Formula

C15H26Cl2N2O3

Molecular Weight

353.3 g/mol

IUPAC Name

1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C15H24N2O3.2ClH/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3;;/h5-6H,7-11H2,1-4H3;2*1H

InChI Key

PXMIANPUSWGLQA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC.Cl.Cl

Synonyms

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine Hydrochloride; 

Origin of Product

United States

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